molecular formula C7H6BF3O2S B1420526 4-(Trifluoromethylthio)-benzeneboronic acid CAS No. 947533-15-5

4-(Trifluoromethylthio)-benzeneboronic acid

Cat. No. B1420526
M. Wt: 222 g/mol
InChI Key: LCTCJAHRVYNYTQ-UHFFFAOYSA-N
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Description

4-(Trifluoromethylthio)benzoic acid is an organic compound with the molecular formula C8H5F3O2S . The trifluoromethylthio group (CF3S−) is recognized as an important structural motif in the design of lead compounds for new drug discovery .


Synthesis Analysis

Classic methods for the preparation of trifluoromethylthiolated compounds typically involve halogen–fluorine exchange reactions of polyhalogenomethyl thioethers or trifluoromethylation of sulfur-containing compounds under harsh reaction conditions . An alternative strategy is direct trifluoromethylation of the substrate at a late stage by employing an electrophilic trifluoromethylthiolating reagent .


Molecular Structure Analysis

The molecular weight of 4-(Trifluoromethylthio)benzoic acid is 222.18 g/mol . The exact mass is 221.996231 Da .


Physical And Chemical Properties Analysis

The trifluoromethylthio group (CF3S−) is known for its high lipophilicity (Hansch lipophilicity parameter π = 1.44) and strong electron-withdrawing properties, which could improve the drug molecule’s cell-membrane permeability and enhance its chemical and metabolic stability .

Scientific Research Applications

Chromatographic Properties

4-(Trifluoromethylthio)-benzeneboronic acid and its derivatives, like 3,5-di(trifluoromethyl)benzeneboronic acid, have been examined for their chromatographic properties. These compounds are useful in analytical chemistry for their electron-capturing abilities, which is significant in the analysis of bifunctional compounds. They offer advantages such as a broad range of application, relative volatility, sensitivity, and derivative stability (Poole, Singhawangcha, & Zlatkis, 1979).

Sugar Conversion

A study on the displacement of pseudo-equilibria in aqueous alkali between sugars like d-glucose, d-fructose, and d-mannose by areneboronic acids, including derivatives of 4-(Trifluoromethylthio)-benzeneboronic acid, showed increased yields of d-fructose. This research is significant in understanding the role of these compounds in sugar transformations (Barker, Hatt, & Somers, 1973).

Polymer Chemistry

In the field of polymer chemistry, compounds like 4-(Trifluoromethylthio)-benzeneboronic acid are important intermediates. They have been used in Suzuki coupling reactions to create new chromophore monomers, which are significant for making polymers with tailored light emission properties. These polymers show high thermal stability and good processability (Neilson, Budy, Ballato, & Smith, 2007).

Affinity Chromatography

Arylboronic acids, including those related to 4-(Trifluoromethylthio)-benzeneboronic acid, have been synthesized with ionization constants near neutrality for use in affinity chromatography. These compounds are particularly useful in the diol-specific chromatography of biomolecules and affinity purification of enzymes (Soundararajan, Badawi, Kohlrust, & Hageman, 1989).

Battery Technology

In battery technology, compounds like 3,5-bis(trifluoromethyl)benzeneboronic acid have been studied for their effects on electrochemical performance in lithium-ion batteries. These studies focus on how such compounds can contribute to the formation of effective solid electrolyte interface films, improving battery performance and longevity (Wang, Qu, Xia, Wu, Li, Gan, & Ree, 2008).

Electrophilic Aromatic Trifluoromethylthiolation

Research on the electrophilic aromatic trifluoromethylthiolation of various phenols, including 4-(Trifluoromethylthio)phenol, provides insights into novel chemical reactions and potential applications in creating biologically interesting compounds. This research is pivotal in understanding the scope and limitations of these chemical transformations (Jereb & Gosak, 2015).

Polyimide Synthesis

4-(Trifluoromethylthio)-benzeneboronic acid and its derivatives are also utilized in the synthesis of polyimides. These compounds, with their unique structural elements, contribute to the creation of polyimides with notable thermal, optical, and electrical properties, which are important in materials science (Choi, Cho, & Yoon, 2010).

Safety And Hazards

While specific safety data for 4-(Trifluoromethylthio)-benzeneboronic acid is not available, general precautions for handling similar chemicals include avoiding contact with skin and eyes, preventing formation of dust and aerosols, and using only outdoors or in a well-ventilated area .

Future Directions

The development of new, shelf-stable, and highly reactive electrophilic trifluoromethylthiolating reagents that could easily install the trifluoromethylthio group at the desired positions of the drug molecule at a late stage of drug development is a promising area of research .

properties

IUPAC Name

[4-(trifluoromethylsulfanyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF3O2S/c9-7(10,11)14-6-3-1-5(2-4-6)8(12)13/h1-4,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTCJAHRVYNYTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)SC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675170
Record name {4-[(Trifluoromethyl)sulfanyl]phenyl}boronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethylthio)-benzeneboronic acid

CAS RN

947533-15-5
Record name B-[4-[(Trifluoromethyl)thio]phenyl]boronic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(Trifluoromethyl)sulfanyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {4-[(trifluoromethyl)sulfanyl]phenyl}boronic acid
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Synthesis routes and methods

Procedure details

To a round-bottomed flask was added 4,4,5,5-tetramethyl-2-(4-trifluoromethylsulfanyl-phenyl)-[1,3,2]dioxaborolane (960 mg, 3.16 mmol) and sodium periodate (2.03 g, 9.48 mmol) in THF and water (4:1, 26 mL). The resulting suspension was stirred at rt for 30 min. HCl (1 N aq., 2.21 mL) was added to the suspension and the reaction mixture was stirred at rt for 18 h. The resulting precipitate was removed by filtration and washed with hexanes. The filtrate was diluted with water (25 mL) and extracted with EtOAc (25 mL). The aqueous layer was extracted with EtOAc (10 mL×2), and the combined organic layers dried (Na2SO4) and concentrated to yield the title compound (512 mg, 73%).
Quantity
2.03 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
26 mL
Type
solvent
Reaction Step One
Name
Quantity
2.21 mL
Type
reactant
Reaction Step Two
Yield
73%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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